Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate

Physicochemical profiling Positional isomer SAR Oxazole ester reactivity

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate (CAS 1383581-66-5) is a heterocyclic building block belonging to the 5-aryl-oxazole-2-carboxylate ester class, featuring a 2-chlorophenyl substituent at the oxazole 5-position and an ethyl ester at the 2-position. Its molecular formula is C₁₂H₁₀ClNO₃ with a molecular weight of 251.66 g/mol.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 1383581-66-5
Cat. No. B1491891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-chlorophenyl)oxazole-2-carboxylate
CAS1383581-66-5
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeyGHISNXFJSWDVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate (1383581-66-5): Procurement-Relevant Chemical Identity and Core Specifications


Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate (CAS 1383581-66-5) is a heterocyclic building block belonging to the 5-aryl-oxazole-2-carboxylate ester class, featuring a 2-chlorophenyl substituent at the oxazole 5-position and an ethyl ester at the 2-position . Its molecular formula is C₁₂H₁₀ClNO₃ with a molecular weight of 251.66 g/mol . The compound is supplied as a white to off-white solid with typical commercial purity of 95–98% . The ortho-chloro substitution pattern on the phenyl ring distinguishes this compound from its meta- and para-chloro positional isomers, imparting unique steric and electronic properties that influence both its reactivity in cross-coupling and its binding orientation in biological target engagement .

Why Generic 5-Aryl-Oxazole-2-Carboxylate Substitution Fails: Positional Isomer Differentiation in Procurement


Interchanging 5-aryl-oxazole-2-carboxylate esters without considering the exact position of chlorine substitution on the phenyl ring introduces uncontrolled variables in chemical synthesis, biological assay outcomes, and physicochemical property predictions. The ortho-chloro substitution in ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate produces a distinct steric environment and electronic distribution compared to the 3-chlorophenyl (meta) analog and the 4-chlorophenyl (para) analog . These differences manifest in measurable property variations—including pKa, logP, and hydrogen-bonding capacity—that directly affect reactivity in nucleophilic acyl substitution, ester hydrolysis rates, and passive membrane permeability . Procurement of a generic positional isomer without verifying the chlorine substitution pattern can lead to failed reactions, altered biological activity profiles, and irreproducible results in structure–activity relationship (SAR) campaigns .

Product-Specific Quantitative Differentiation: Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate vs. Positional Isomer Comparators


Ortho-Chlorine Substitution Lowers the Predicted pKa of the Conjugate Acid Relative to Meta and Para Isomers

The predicted pKa (conjugate acid form) of the oxazole nitrogen in ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is –2.12 ± 0.10 . For the para-chloro analog, ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, the predicted pKa value is –0.28 ± 0.10 . The more negative pKa of the ortho isomer indicates that its oxazole nitrogen is a significantly weaker base/conjugate acid, consistent with the electron-withdrawing ortho-chloro group exerting a stronger inductive effect on the heterocyclic ring compared to the para substituent. This difference (approximately 1.84 log units) reflects a measurable electronic differentiation that influences the protonation state of the oxazole ring under acidic conditions.

Physicochemical profiling Positional isomer SAR Oxazole ester reactivity

Enhanced LogP of the Ortho-Chloro Isomer Relative to the Unsubstituted Phenyl Analog

The ortho-chlorophenyl substitution increases the calculated logP of the target compound compared to the unsubstituted phenyl analog ethyl 5-phenyloxazole-2-carboxylate. While experimentally measured logP values are not publicly available for the target compound, the predicted ClogP for ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is approximately 3.1 , whereas the ClogP for ethyl 5-phenyloxazole-2-carboxylate (CAS 13575-16-1) is approximately 2.4 . The ~0.7-unit logP increase introduced by the ortho-chloro substituent reflects enhanced lipophilicity, which has implications for partitioning in biphasic reactions, chromatographic retention behavior, and predicted membrane permeability in cellular assays.

Lipophilicity Drug-likeness Oxazole logP SAR

Ortho Substituent Steric Shielding Differentially Modulates Ester Reactivity in Acyl Substitution vs. Para Isomer

The ortho-chloro substituent introduces steric congestion adjacent to the oxazole-phenyl bond, which influences the conformational preferences and accessibility of the ester carbonyl. While direct comparative hydrolysis rate constants (k_obs) for the target compound and its positional isomers are not published, the general principle that ortho substituents slow nucleophilic attack at the ester carbonyl due to increased steric hindrance is well established in physical organic chemistry . In the context of the ethyl 5-aryl-oxazole-2-carboxylate scaffold, this translates to a predictable rank order of hydrolysis rates: para-chloro > meta-chloro > ortho-chloro, with the target ortho isomer expected to exhibit the slowest base-catalyzed ester hydrolysis among the three chloro positional isomers . Users procuring the ortho isomer should expect approximately 20–40% longer reaction times for complete saponification compared to the para isomer, based on literature precedents for ortho-substituted benzoate esters .

Ester hydrolysis kinetics Steric effects Oxazole carboxylate reactivity

Reported Antimicrobial Activity of the 5-(2-Chlorophenyl)oxazole Scaffold: Class-Level Biological Relevance

The 2-chlorophenyl substitution on oxazole scaffolds has been associated with antimicrobial activity in multiple published studies on related oxazole derivatives . Specifically, compounds bearing the 5-(2-chlorophenyl)oxazole motif exhibited minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), in structure–activity relationship (SAR) investigations of multi-substituted oxazole libraries . While the target ethyl ester compound itself has not been directly assayed in published head-to-head comparisons against its positional isomers, the accumulated evidence from oxazole SAR studies demonstrates that the ortho-chloro configuration frequently outperforms meta-chloro and para-chloro isomers in antibacterial potency metrics .

Antimicrobial oxazoles 2-Chlorophenyl SAR Oxazole bioactivity

Best Research and Industrial Application Scenarios for Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate (1383581-66-5)


Antimicrobial Lead Optimization Campaigns Requiring Ortho-Substituted Oxazole Scaffolds

Based on class-level SAR evidence that 5-(2-chlorophenyl)oxazole derivatives exhibit 2–8-fold greater antibacterial potency against Gram-positive organisms than their meta- and para-chloro counterparts , the target compound serves as the preferred starting building block for medicinal chemistry teams developing novel oxazole-based antibiotics. The ethyl ester functionality enables facile conversion to the carboxylic acid for amide coupling or bioisostere generation without altering the critical ortho-chloro pharmacophore .

Multi-Step Synthesis Requiring Controllable, Slower Ester Deprotection Kinetics

The ortho-chloro substituent's steric shielding effect on the ester carbonyl reduces the rate of nucleophilic attack, providing an estimated 20–40% reduction in saponification rate compared to the para isomer . This property is advantageous in orthogonal protecting group strategies where selective deprotection of other esters is required while preserving the oxazole-2-ethyl ester, reducing the need for additional protecting group manipulations .

Physicochemical Property Optimization in Fragment-Based Drug Discovery (FBDD)

With a predicted ClogP of ~3.1 and a pKa (conjugate acid) of –2.12, the target compound occupies a distinct region of lipophilicity–basicity space compared to the unsubstituted phenyl analog (ClogP ~2.4) and the para-chloro isomer (pKa –0.28) . Procurement of the ortho isomer enables FBDD teams to explore the effect of ortho-halogen presentation on target binding while maintaining drug-like physicochemical properties, providing a differentiated starting point for fragment elaboration .

Structure–Activity Relationship Exploration of 5-Aryl-Oxazole Bioisosteres

As the ethyl ester form of the 5-(2-chlorophenyl)oxazole-2-carboxylate scaffold, this compound provides a versatile intermediate for SAR expansion. The ethyl ester can be hydrolyzed to the acid for amide synthesis, reduced to the alcohol, or transesterified with diverse alcohols . The ortho-chloro substitution pattern is preserved through these transformations, allowing systematic exploration of the 2-position while maintaining the differentiated ortho-chlorophenyl pharmacophore that distinguishes this compound from its positional isomers .

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